molecular formula C7HF7O B3133299 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene CAS No. 3856-58-4

1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene

Cat. No.: B3133299
CAS No.: 3856-58-4
M. Wt: 234.07 g/mol
InChI Key: SBTSYEMMYJZFRN-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms attached to the benzene ring and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene typically involves the introduction of the difluoromethoxy group onto a pentafluorobenzene ring. One common method is the reaction of pentafluorophenol with difluoromethylating agents under basic conditions. The reaction can be catalyzed by transition metals such as copper or palladium to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation reactions can produce difluoromethoxy-substituted quinones .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-2,3,4,5,6-pentafluoro-benzene
  • 1-(Difluoromethoxy)-2,3,4,5,6-tetrafluoro-benzene
  • 1-(Difluoromethoxy)-2,3,4,5,6-hexafluoro-benzene

Uniqueness: 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .

Properties

IUPAC Name

1-(difluoromethoxy)-2,3,4,5,6-pentafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSYEMMYJZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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